molecular formula C12H8ClN5O2 B4513621 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide

Cat. No.: B4513621
M. Wt: 289.68 g/mol
InChI Key: ZXYKRYHTMKTQCP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide is a compound that features a tetrazole ring, a phenyl group, and a furamide moiety. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The presence of the tetrazole ring in this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and furamide groups. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . This reaction is carried out under moderate conditions and often yields good results.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, can be achieved through eco-friendly approaches such as using water as a solvent and employing nontoxic reagents . These methods are not only cost-effective but also environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the phenyl ring.

Scientific Research Applications

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with biological receptors . This interaction can modulate enzyme activity, influence signal transduction pathways, and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide is unique due to its combination of a tetrazole ring, a phenyl group, and a furamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5O2/c13-9-4-3-8(18-7-14-16-17-18)6-10(9)15-12(19)11-2-1-5-20-11/h1-7H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKRYHTMKTQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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